sec-Butyl 2-pyridyl ketone
Description
Contextualization within Pyridyl Ketone Chemistry
Pyridyl ketones are a class of organic compounds that feature a pyridine (B92270) ring attached to a carbonyl group. This unique structural arrangement imparts a range of interesting chemical properties and reactivities. The pyridine ring, a heterocyclic aromatic compound, can act as a ligand, coordinating to metal ions through its nitrogen atom. The ketone group, on the other hand, is a site for nucleophilic attack and can participate in a variety of chemical transformations.
The combination of these two functional groups within the same molecule makes pyridyl ketones versatile building blocks in organic synthesis and coordination chemistry. They can be modified at the pyridine ring, the ketone group, or the substituent attached to the ketone, allowing for the fine-tuning of their electronic and steric properties. This adaptability has led to their use in the synthesis of more complex molecules, including pharmaceuticals and materials with specific functions.
sec-Butyl 2-pyridyl ketone is a specific member of this family where the ketone is attached to the 2-position of the pyridine ring and bears a secondary butyl group. The position of the nitrogen atom in the pyridine ring relative to the ketone group influences the compound's ability to chelate metal ions. The nature of the alkyl group—in this case, a branched sec-butyl group—introduces steric hindrance that can influence the stereochemical outcome of reactions.
Research Significance and Future Directions
The significance of this compound in research stems from its potential applications in asymmetric synthesis and catalysis. The development of methods for the asymmetric reduction of 2-pyridine ketones to produce enantiomerically pure chiral 2-pyridine aryl/alkyl alcohols is an area of considerable interest. d-nb.info These chiral alcohols are valuable intermediates in the synthesis of chiral ligands and stereochemically defined molecules for pharmaceuticals and materials science. d-nb.info
Future research is likely to focus on several key areas. The development of more efficient and sustainable catalytic systems for the synthesis and transformation of this compound and related compounds is a primary goal. This includes the exploration of catalysts based on earth-abundant and environmentally benign metals like iron and manganese. d-nb.info Furthermore, the unique steric and electronic properties of this compound make it a candidate for the development of novel ligands for transition-metal-catalyzed reactions, potentially leading to new synthetic methodologies with high selectivity.
Another promising avenue of research is the incorporation of this compound into more complex molecular architectures. Its derivatives could find use in the construction of coordination polymers and metal-organic frameworks with interesting structural and photoluminescent properties. The coordination chemistry of pyridyl ketoximes, which can be derived from pyridyl ketones, has already shown potential in modeling the extraction of metal ions and in the synthesis of polynuclear clusters. nih.govmdpi.com
Chemical and Physical Properties
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C10H13NO |
| Purity | 97.0% fluorochem.co.uk |
| CAS Number | 157592-41-1 fluorochem.co.uk |
This data is compiled from publicly available chemical information.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1-pyridin-2-ylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-8(2)10(12)9-6-4-5-7-11-9/h4-8H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHFCUFCMQPDAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C1=CC=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Sec Butyl 2 Pyridyl Ketone
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a characteristic reaction of aldehydes and ketones, driven by the electrophilicity of the carbonyl carbon. libretexts.org The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon a prime target for attack by electron-rich species (nucleophiles). masterorganicchemistry.com
General Principles of Nucleophilic Addition to Ketones
The general mechanism of nucleophilic addition to a ketone involves the attack of a nucleophile on the carbonyl carbon. masterorganicchemistry.com This attack leads to the rehybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.org This intermediate is then protonated, typically by a solvent or a weak acid, to yield an alcohol. libretexts.org The reactivity of ketones in nucleophilic addition reactions is influenced by both electronic and steric factors. Aldehydes are generally more reactive than ketones due to less steric hindrance and greater polarization of the carbonyl group. byjus.com
The addition of a nucleophile to the carbonyl group can be either reversible or irreversible, largely dependent on the basicity of the nucleophile. masterorganicchemistry.com Stronger nucleophiles, such as Grignard reagents or organolithium compounds, lead to irreversible additions, while weaker nucleophiles, like water or alcohols, result in reversible reactions. youtube.com
Table 1: Factors Influencing Nucleophilic Addition to Ketones
| Factor | Description | Impact on Reactivity |
| Electronic Effects | The presence of electron-donating groups attached to the carbonyl carbon decreases its electrophilicity, making the ketone less reactive. Conversely, electron-withdrawing groups enhance reactivity. | Alkyl groups in ketones are electron-donating, reducing reactivity compared to aldehydes. |
| Steric Effects | Bulky groups around the carbonyl carbon hinder the approach of the nucleophile, slowing down the reaction rate. | Ketones are generally more sterically hindered than aldehydes. |
| Nature of the Nucleophile | Stronger, more basic nucleophiles react more readily with the electrophilic carbonyl carbon. | Grignard reagents and organolithiums are strong nucleophiles, while water and alcohols are weak nucleophiles. |
| Reaction Conditions | Acidic conditions can activate the carbonyl group by protonating the oxygen, making the carbon more electrophilic. Basic conditions can generate more potent nucleophiles. | Acid catalysis is often employed for reactions with weak nucleophiles. |
Cyanohydrin Formation Mechanisms
The reaction of a ketone with hydrogen cyanide (HCN) to form a cyanohydrin is a classic example of nucleophilic addition. chemistrysteps.com The product, a cyanohydrin, contains both a hydroxyl (-OH) and a nitrile (-CN) group attached to the same carbon. libretexts.org This reaction is synthetically useful as cyanohydrins can be converted into other valuable compounds, such as α-hydroxy acids and β-amino alcohols. chemistrysteps.comfiveable.me
The mechanism of cyanohydrin formation is typically base-catalyzed. byjus.com A base is used to generate the cyanide ion (CN⁻) from the weakly acidic HCN. The cyanide ion then acts as the nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral alkoxide intermediate. youtube.com In the final step, the alkoxide intermediate is protonated by a molecule of HCN, regenerating the cyanide ion and forming the cyanohydrin product. youtube.com The reaction is reversible, and the position of the equilibrium depends on the structure of the carbonyl compound. chemistrysteps.com
Table 2: Key Steps in the Mechanism of Cyanohydrin Formation
| Step | Description | Chemical Transformation |
| 1. Nucleophile Generation | A base removes a proton from hydrogen cyanide to form the more nucleophilic cyanide ion. | HCN + B⁻ ⇌ CN⁻ + HB |
| 2. Nucleophilic Attack | The cyanide ion attacks the electrophilic carbonyl carbon of the ketone. | R₂C=O + CN⁻ → R₂C(O⁻)CN |
| 3. Protonation | The resulting alkoxide intermediate is protonated by HCN to yield the cyanohydrin and regenerate the cyanide catalyst. | R₂C(O⁻)CN + HCN → R₂C(OH)CN + CN⁻ |
Stereochemical Outcomes in Addition Reactions
When a nucleophile adds to an unsymmetrical ketone, such as sec-butyl 2-pyridyl ketone, a new stereocenter is created at the former carbonyl carbon. libretexts.org The stereochemical outcome of such a reaction is determined by the direction of the nucleophilic attack on the planar carbonyl group. libretexts.org If the two faces of the carbonyl plane (termed Re and Si faces) are not sterically or electronically equivalent, the addition may proceed with some degree of diastereoselectivity. libretexts.org
Predicting the stereochemical outcome of nucleophilic additions to chiral ketones can often be rationalized using empirical models such as Cram's rule and the Felkin-Anh model. These models consider the steric and electronic interactions between the substituents on the adjacent chiral center and the incoming nucleophile to predict the major diastereomer formed.
Alpha-Functionalization Reactions
The carbon atoms adjacent to the carbonyl group, known as α-carbons, exhibit unique reactivity due to the electron-withdrawing nature of the carbonyl group. The protons attached to the α-carbon (α-hydrogens) are acidic and can be removed by a base to form an enolate ion.
Enol and Enolate Chemistry of Pyridyl Ketones
Ketones that have at least one α-hydrogen can exist in equilibrium with their tautomeric enol form. bham.ac.uk This equilibrium, known as keto-enol tautomerism, is generally shifted towards the more stable keto form. The presence of the pyridine (B92270) ring in pyridyl ketones can influence the acidity of the α-protons and the stability of the corresponding enolate.
Enolates are powerful nucleophiles and are key intermediates in a variety of carbon-carbon bond-forming reactions, such as the aldol reaction and alkylation reactions. fiveable.me The formation of an enolate involves the deprotonation of the α-carbon by a suitable base. masterorganicchemistry.com The choice of base and reaction conditions can influence the regioselectivity of enolate formation in unsymmetrical ketones. masterorganicchemistry.com For pyridyl ketones, the nitrogen atom in the pyridine ring can also play a role in the reactivity and stability of the enolate intermediate.
Alpha-Halogenation Mechanisms and Utility
The α-position of ketones can be halogenated under either acidic or basic conditions. wikipedia.org In the presence of an acid catalyst, the ketone is converted to its enol tautomer, which then reacts with a halogen (Cl₂, Br₂, or I₂) in an electrophilic addition-elimination process. libretexts.org The reaction typically results in the substitution of a single α-hydrogen with a halogen. wikipedia.org
Under basic conditions, the ketone is converted to its enolate ion, which then acts as a nucleophile and attacks the halogen. youtube.com This process is often difficult to stop at monosubstitution, as the introduction of an electron-withdrawing halogen increases the acidity of the remaining α-protons, leading to further halogenation. wikipedia.org
α-Halo ketones are versatile synthetic intermediates. fiveable.me They can undergo nucleophilic substitution reactions to introduce a variety of functional groups at the α-position. They are also precursors for the synthesis of α,β-unsaturated ketones through dehydrohalogenation reactions. pressbooks.pub
Table 3: Comparison of Acid- and Base-Catalyzed α-Halogenation of Ketones
| Condition | Mechanism | Key Intermediate | Product(s) |
| Acidic | Electrophilic attack of the enol on the halogen. | Enol | Typically monohalogenated product. |
| Basic | Nucleophilic attack of the enolate on the halogen. | Enolate | Can lead to polyhalogenation, especially with methyl ketones (Haloform reaction). |
Enamine Chemistry as Enolate Surrogates
Enamines are unsaturated compounds derived from the reaction of an aldehyde or a ketone with a secondary amine. wikipedia.org They serve as versatile intermediates in organic synthesis, acting as nucleophiles in a manner similar to enolates. libretexts.orglibretexts.org The formation of an enamine from this compound involves an acid-catalyzed reaction with a secondary amine, such as pyrrolidine, piperidine, or morpholine. wikipedia.orglibretexts.org This reversible reaction proceeds through a carbinolamine intermediate, which then dehydrates to form the enamine. wikipedia.orgchemistrysteps.com
The nucleophilicity of the enamine is attributed to resonance, where the lone pair of electrons on the nitrogen atom participates in the π-system of the double bond, creating a negative charge on the α-carbon. wikipedia.orgmasterorganicchemistry.com This makes the α-carbon susceptible to attack by various electrophiles.
Key Reactions of Enamines Derived from this compound:
Alkylation: Enamines undergo SN2 reactions with reactive alkyl halides to form an iminium salt intermediate, which is subsequently hydrolyzed to yield an α-alkylated ketone. libretexts.orglibretexts.org
Acylation: Reaction with acid halides leads to the formation of an acylated iminium salt, which upon hydrolysis, gives a β-dicarbonyl compound. libretexts.orglibretexts.org
Michael Addition: Enamines can act as Michael donors, reacting with α,β-unsaturated carbonyl compounds to form a new carbon-carbon bond. youtube.com
The use of enamines as enolate surrogates, known as the Stork enamine reaction, offers several advantages, including milder reaction conditions and prevention of over-alkylation issues often encountered with enolates. libretexts.orgyoutube.com
Redox Transformations
The carbonyl group in this compound can undergo both reduction and oxidation, leading to the formation of alcohols or cleavage of the carbon-carbon bond adjacent to the carbonyl group, respectively.
Selective Reduction of the Carbonyl Group
The carbonyl group of a ketone can be selectively reduced to a secondary alcohol. This transformation is a fundamental reaction in organic synthesis. bham.ac.uk Various reducing agents can be employed, with the choice of reagent often depending on the desired chemoselectivity and the presence of other functional groups in the molecule. bham.ac.uk
Commonly used reducing agents for ketones include:
Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. fiveable.me
Lithium aluminum hydride (LiAlH₄): A much stronger and less selective reducing agent than NaBH₄, capable of reducing a wider range of functional groups, including carboxylic acids and esters. bham.ac.uk
The reduction of a ketone with these hydride reagents involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the secondary alcohol.
Biocatalytic reductions using oxidoreductases also offer a green and highly selective method for the asymmetric reduction of ketones to chiral alcohols. researchgate.net
Oxidation Pathways
Ketones are generally resistant to oxidation under mild conditions. chemguide.co.uk However, under forcing conditions with strong oxidizing agents, such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), the carbon-carbon bonds adjacent to the carbonyl group can be cleaved, leading to the formation of carboxylic acids. libretexts.org
The oxidation of secondary alcohols, which can be formed from the reduction of ketones, readily yields ketones using a variety of oxidizing agents, including:
Chromium-based reagents: Jones reagent (CrO₃/H₂SO₄) and pyridinium (B92312) chlorochromate (PCC) are common reagents for this transformation. libretexts.orgkhanacademy.orgmasterorganicchemistry.com
Other oxidizing agents: Swern oxidation (using dimethyl sulfoxide and oxalyl chloride) and Dess-Martin periodinane are also effective for the oxidation of secondary alcohols to ketones under milder conditions. imperial.ac.ukorganic-chemistry.org
Derivatization Chemistry of the Ketone Moiety
The carbonyl group of this compound is a key site for derivatization, allowing for the introduction of various functional groups and the formation of new carbon-heteroatom bonds. These reactions are often used for the characterization and identification of ketones. greyhoundchrom.com
Formation of Oximes and Hydrazones
Oximes are formed through the reaction of a ketone with hydroxylamine (NH₂OH) in a weakly acidic medium. wikipedia.orglearncbse.in The reaction proceeds via nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, followed by dehydration. Oximes can exist as geometric isomers (E/Z) if the groups attached to the carbonyl carbon are different. wikipedia.org
Hydrazones are synthesized by the reaction of a ketone with hydrazine (H₂NNH₂) or its derivatives, such as 2,4-dinitrophenylhydrazine (DNPH). learncbse.inwikipedia.org The reaction mechanism is analogous to oxime formation. libretexts.org DNPH derivatives are often brightly colored crystalline solids, making them useful for the qualitative identification of aldehydes and ketones. learncbse.in Hydrazones are also important intermediates in reactions like the Wolff-Kishner reduction, which converts a carbonyl group into a methylene (B1212753) group. libretexts.org
The formation of both oximes and hydrazones is reversible and can be hydrolyzed back to the parent ketone with aqueous acid. wikipedia.org
Functional Group Interconversions
The ketone functionality of this compound can be converted into other functional groups through various chemical transformations. These interconversions are crucial for the synthesis of diverse organic molecules. ub.eduvanderbilt.edumit.edu
Table of Functional Group Interconversions of the Ketone Moiety:
| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Name/Type |
| Ketone | 1. NH₂OH, mild acid | Oxime | Oxime formation |
| Ketone | 1. H₂NNH₂, mild acid | Hydrazone | Hydrazone formation |
| Ketone | H₂NNH₂, KOH, heat | Alkane | Wolff-Kishner reduction libretexts.org |
| Ketone | NaBH₄ or LiAlH₄ | Secondary Alcohol | Carbonyl reduction fiveable.me |
| Oxime | Acid, heat | Amide | Beckmann rearrangement masterorganicchemistry.com |
These reactions highlight the versatility of the ketone group as a synthetic handle for accessing a variety of other functionalities.
Kinetic and Thermodynamic Studies of Reaction Pathways
The elucidation of reaction mechanisms and the prediction of product distributions for reactions involving this compound rely on a thorough understanding of the kinetic and thermodynamic parameters that govern its chemical transformations. While specific experimental kinetic and thermodynamic data for this compound are not extensively documented in publicly accessible literature, valuable insights can be drawn from computational studies and experimental investigations of analogous compounds. These studies provide a framework for understanding the factors that control the reactivity of the carbonyl group and adjacent moieties.
Illustrative Thermodynamic Data for a Two-Pathway Reaction Mechanism
| Pathway | Step | Description | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|---|
| Pathway A | 1 | Formation of Radical Species | +14.8 |
| 2 | Reaction with AlI3 | -7.2 | |
| Pathway B | 1 | Radical Coupling to Intermediate LK | -46.8 |
| 2 | Reaction of LK with AlI3 | - | |
| Overall Reaction Energy Difference | -85.3 |
This table presents calculated relative Gibbs free energies for a proposed dual-pathway mechanism in a related system, illustrating how thermodynamic data can be used to compare the feasibility of different reaction routes. The data is sourced from a Density Functional Theory (DFT) study. nih.gov
Experimental kinetic studies on analogous compounds, such as the gas-phase pyrolysis of sec-butyl bromide, provide a clear example of how kinetic and thermodynamic parameters are determined and used to characterize reaction pathways. The pyrolysis of sec-butyl bromide proceeds through a four-membered cyclic transition state to yield different butene isomers. chemguide.co.uk The kinetic and thermodynamic data for the formation of each isomer were determined and compared with experimental values.
Kinetic and Thermodynamic Parameters for the Pyrolysis of an Analogous Compound (sec-butyl bromide) at 623 K
| Product | Parameter | Calculated Value | Experimental Value |
|---|---|---|---|
| n-butene | ΔH* (kJ/mol) | 179.28 | 178.19 |
| Ea (kJ/mol) | 184.46 | 183.38 | |
| logA | 13.73 | 12.60 | |
| trans-2-butene | ΔH* (kJ/mol) | 178.96 | 185.31 |
| Ea (kJ/mol) | 184.15 | 190.49 | |
| logA | 13.11 | 13.10 | |
| cis-2-butene | ΔH* (kJ/mol) | 181.83 | 189.50 |
| Ea (kJ/mol) | 187.01 | 194.68 | |
| logA | 13.67 | 13.50 |
This table showcases calculated and experimental kinetic and thermodynamic data for a well-studied reaction of a related sec-butyl compound. ΔH represents the enthalpy of activation, Ea is the activation energy, and logA is the logarithm of the pre-exponential factor from the Arrhenius equation. This data illustrates the level of detail that kinetic studies can provide. chemguide.co.uk*
These examples, while not directly pertaining to this compound, highlight the methodologies used to probe reaction pathways. For this compound, similar studies would be essential to understand its reactivity in processes such as nucleophilic addition to the carbonyl group, reduction to the corresponding alcohol, or reactions involving the pyridyl nitrogen. Both kinetic and thermodynamic control can play a role in determining the final product distribution, and detailed studies are necessary to predict and manipulate these outcomes.
Coordination Chemistry and Ligand Design with Sec Butyl 2 Pyridyl Ketone Derivatives
Ligand Properties and Chelating Abilities of Pyridyl Ketones
Pyridyl ketones, such as sec-Butyl 2-pyridyl ketone, represent a versatile class of ligands in coordination chemistry. Their utility stems from the presence of multiple potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows them to act as chelating agents, forming stable complexes with a variety of metal ions.
The fundamental structure of a 2-pyridyl ketone ligand features a pyridyl ring linked to a carbonyl carbon. This configuration allows for chelation primarily through the pyridyl nitrogen and the carbonyl oxygen, forming a stable five-membered ring with a metal center. This N,O-bidentate coordination is a common and important binding mode. The electronic properties of the pyridyl ring and the steric and electronic nature of the substituent on the carbonyl group—in this case, a sec-butyl group—can influence the ligand's donor strength and the stability of the resulting metal complex.
A defining characteristic of pyridyl ketones, particularly di-2-pyridyl ketone (dpk), is the reactivity of the carbonyl group when coordinated to a metal center. The electrophilicity of the carbonyl carbon is enhanced upon coordination, making it susceptible to nucleophilic attack by solvent molecules like water or alcohols (e.g., methanol, ethanol). This leads to the in situ formation of gem-diol or hemiketal derivatives, respectively. researchgate.netacs.org These modified forms of the ligand can then coordinate to metal ions, often after deprotonation of one or both hydroxyl groups. researchgate.net The resulting anionic alkoxide or diolate donors are strong bridging ligands, facilitating the formation of polynuclear metal complexes and high-nuclearity clusters. mdpi.com This reactivity transforms a simple bidentate ligand into a versatile building block for complex supramolecular structures. researchgate.net
The chelating abilities are summarized below:
Neutral Ligand: Can act as a bidentate ligand, coordinating through the pyridyl nitrogen and the carbonyl oxygen (κ² N,O). In ligands with two pyridyl rings like dpk, bidentate coordination through both nitrogen atoms (κ² N,N') is also possible. researchgate.net
Hydrated/Alcoholated Ligand: Following nucleophilic addition at the carbonyl carbon, the deprotonated gem-diol [(py)₂C(O)₂]²⁻ or hemiketal [(py)₂C(OR)(O)]⁻ anions are formed. These are powerful bridging ligands that can adopt more than 15 distinct coordination modes, linking multiple metal centers and forming polynuclear clusters. researchgate.netmdpi.com
Synthesis and Characterization of Metal Complexes
Complexation with Transition Metals
Pyridyl ketone ligands readily form complexes with a wide array of transition metals. The synthesis typically involves the direct reaction of the pyridyl ketone ligand with a metal salt in an appropriate solvent. For instance, palladium(II) complexes have been prepared by reacting di-2-pyridyl ketone (dpk) with palladium(II) chloride or palladium(II) acetate. acs.orgresearchgate.net Similarly, complexes of cobalt(II), nickel(II), zinc(II), and cadmium(II) have been synthesized from their respective nitrate (B79036) or perchlorate (B79767) salts. researchgate.net Iron(III) complexes have also been reported from reactions with iron(III) chloride, where the ligand can undergo in situ transformations. nih.gov The choice of solvent can be critical, as alcohols may lead to the formation of hemiketal ligand derivatives within the complex. acs.org
The reaction stoichiometry, solvent, temperature, and the nature of the counter-ion can all influence the final product, leading to either mononuclear complexes or intricate polynuclear clusters. mdpi.comresearchgate.net For example, the use of di-2-pyridyl ketone in nickel(II) chemistry under basic conditions has led to the formation of a high-nuclearity Ni₁₁ coordination cluster. mdpi.com
Coordination Modes of Pyridyl Ketone Ligands
The coordinative versatility of pyridyl ketone ligands is one of their most significant features, giving rise to a rich structural chemistry.
Mononuclear Complexes: In many instances, the neutral pyridyl ketone ligand acts as a simple bidentate chelate. It can coordinate through the pyridyl nitrogen and the carbonyl oxygen (N,O-chelation) or, in the case of di-pyridyl systems, through the two pyridyl nitrogen atoms (N,N'-chelation). acs.orgnih.gov The latter mode often leads to the formation of mononuclear species, such as [Pd(dpk)Cl₂], where the metal center adopts a square planar geometry. researchgate.net
Polynuclear Complexes and Clusters: The most diverse coordination chemistry arises from the in situ generated gem-diol and hemiketal forms of the ligand. researchgate.net Upon deprotonation, these anionic ligands act as multidentate bridging units. The alkoxide oxygen atoms can bridge two or more metal centers. This capability allows for the construction of complex architectures, including dinuclear, trinuclear, and high-nuclearity clusters. mdpi.comnih.gov For example, the monoanion of the gem-diol form of dpk, [(py)₂C(OH)(O)]⁻, has been shown to support the structure of an undecanuclear nickel(II) cluster. mdpi.com The ability of these ligands to adopt bridging coordination modes ranging from µ₂ to µ₅ is a key factor in the formation of these elaborate structures. researchgate.net
Structural Elucidation of Metal-Pyridyl Ketone Complexes
The definitive characterization and structural elucidation of metal-pyridyl ketone complexes rely on a combination of analytical techniques.
Single-Crystal X-ray Diffraction: This is the most powerful method for determining the precise three-dimensional structure of these complexes in the solid state. It provides unambiguous information on bond lengths, bond angles, coordination geometry of the metal center, and the specific coordination mode of the ligand. acs.orgresearchgate.net X-ray crystallography has been essential in identifying the structures of both simple mononuclear complexes and complex polynuclear clusters, confirming, for example, the square planar geometry in a Pd(II) complex and the intricate core of a Ni₁₁ cluster. mdpi.comresearchgate.net
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: IR spectroscopy is useful for probing the coordination of the ligand. A shift in the C=O stretching frequency upon complexation can indicate the involvement of the carbonyl oxygen in bonding. The disappearance of the C=O band and the appearance of new bands corresponding to O-H stretches can confirm the in situ formation of gem-diol or hemiketal derivatives. acs.org
NMR Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy provides detailed information about the ligand environment in solution. Shifts in the resonances of the pyridyl protons and carbons upon coordination confirm the ligand's binding to the metal center. acs.org
UV-Vis Spectroscopy: Electronic spectroscopy provides information about the d-d transitions of the metal center and charge-transfer bands, which are characteristic of the coordination environment and geometry of the complex. researchgate.net
Other Techniques: Elemental analysis is routinely used to confirm the bulk purity and stoichiometry of the synthesized complexes. acs.orgresearchgate.net Mass spectrometry, particularly techniques like Fast Atom Bombardment (FAB-MS), can help confirm the molecular weight of the complex and provide evidence of its fragmentation pattern. acs.orgnih.gov Magnetic susceptibility measurements are also employed to determine the magnetic properties of paramagnetic complexes. nih.gov
Catalytic Applications of Metal-Pyridyl Ketone Complexes
Metal complexes derived from pyridyl ketone ligands have demonstrated significant potential as catalysts in various organic transformations, particularly in the field of cross-coupling reactions. The combination of a robust pyridyl N-donor and a coordinating carbonyl group allows for the formation of stable and reactive catalytic species.
Homogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. This allows for high activity and selectivity under mild reaction conditions, as the active catalytic sites are readily accessible.
Palladium complexes incorporating pyridyl ketone ligands have emerged as effective catalysts for C-C bond formation. Specifically, complexes of di-2-pyridyl ketone (dpk), such as [Pd(dpk)Cl₂], and its in situ generated ethanol (B145695) adduct have shown high catalytic activity in the Heck cross-coupling reaction. acs.orgresearchgate.net This reaction, which couples an unsaturated halide with an alkene, is a cornerstone of modern organic synthesis. These palladium-dpk catalysts have been shown to facilitate the reaction between iodobenzene (B50100) and methyl acrylate (B77674) to produce methyl cinnamate (B1238496) in high yields under relatively gentle conditions. acs.org The stability and catalytic efficacy of these complexes highlight the suitability of the pyridyl ketone scaffold for designing robust homogeneous catalysts.
Table of Compounds
Decarbonylation Catalysis
Following a comprehensive review of the available scientific literature, no specific research findings on the application of this compound or its derivatives in decarbonylation catalysis were identified. The existing body of research on decarbonylation reactions catalyzed by transition metal complexes with pyridyl-ketone type ligands primarily focuses on di-2-pyridyl ketone or other aryl-pyridyl ketones. In these cases, the pyridyl group often functions as a directing group to facilitate the activation and cleavage of a carbon-carbon bond adjacent to the carbonyl group.
General studies on transition-metal-catalyzed decarbonylation highlight the use of rhodium, palladium, and other metal complexes in promoting the extrusion of carbon monoxide from various carbonyl-containing compounds, such as aldehydes and diaryl ketones, to form new chemical bonds. snnu.edu.cnresearchgate.nethope.edu However, specific examples and detailed research findings, including data on catalyst performance, reaction conditions, or yields for the decarbonylation of this compound, are not present in the surveyed literature. Therefore, a detailed discussion, including research findings and data tables for this specific compound, cannot be provided at this time. Further experimental research would be required to explore the potential of this compound and its coordination complexes in the field of decarbonylation catalysis.
Advanced Spectroscopic Characterization of Sec Butyl 2 Pyridyl Ketone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For sec-Butyl 2-pyridyl ketone, a combination of one-dimensional and two-dimensional NMR techniques allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and stereochemistry of the molecule.
One-Dimensional NMR (¹H NMR, ¹³C NMR) Chemical Shift and Coupling Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) ring and the sec-butyl group. The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm) and show characteristic coupling patterns. The proton at position 6 of the pyridine ring (H-6) is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom and the carbonyl group. The protons of the sec-butyl group will appear in the aliphatic region (δ 0.8-3.5 ppm). The methine proton (CH) adjacent to the carbonyl group is expected to be the most downfield in this group due to the electron-withdrawing effect of the carbonyl.
The ¹³C NMR spectrum will show signals for all nine carbon atoms in the molecule. The carbonyl carbon (C=O) is characteristically found at a very downfield chemical shift (around 200 ppm). The carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm), while the carbons of the sec-butyl group will appear in the aliphatic region (δ 10-50 ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and ¹H-¹H Coupling Constants for this compound
| Atom Number | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹H-¹H Coupling Constants (J, Hz) | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | ~203.0 |
| 2' | - | - | - | ~153.0 |
| 3' | ~7.90 | ddd | J(3',4') = 7.7, J(3',5') = 1.7, J(3',6') = 0.9 | ~127.5 |
| 4' | ~7.50 | td | J(4',3') = 7.7, J(4',5') = 7.7, J(4',6') = 1.2 | ~137.0 |
| 5' | ~8.10 | dt | J(5',4') = 7.7, J(5',6') = 4.8, J(5',3') = 1.7 | ~122.0 |
| 6' | ~8.70 | ddd | J(6',5') = 4.8, J(6',4') = 1.2, J(6',3') = 0.9 | ~149.0 |
| 2 | ~3.40 | sextet | J(2,3) = 6.9, J(2,4) = 6.9 | ~45.0 |
| 3 | ~1.70 | m | - | ~26.0 |
| 4 | ~1.25 | d | J(4,2) = 6.9 | ~11.5 |
| 5 | ~0.90 | t | J(5,3) = 7.4 | ~16.5 |
Note: These are predicted values based on analogous compounds and may vary slightly in experimental conditions.
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment
Two-dimensional NMR techniques are indispensable for confirming the structural assignments made from one-dimensional spectra.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For this compound, cross-peaks are expected between the coupled protons within the pyridine ring (H-3' with H-4', H-4' with H-5', and H-5' with H-6'). In the sec-butyl group, correlations will be observed between the methine proton (H-2) and the adjacent methylene (B1212753) (H-3) and methyl (H-4) protons. The methylene protons (H-3) will also show a correlation with the terminal methyl protons (H-5).
HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, now more commonly replaced by the HSQC (Heteronuclear Single Quantum Coherence) experiment, establishes one-bond correlations between protons and their directly attached carbons. It is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.40 ppm (H-2) will show a cross-peak with the carbon signal at ~45.0 ppm (C-2).
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity of different fragments of the molecule. Key HMBC correlations for this compound would include:
The methine proton (H-2) of the sec-butyl group showing a correlation to the carbonyl carbon (C-1) and the carbons of the pyridine ring (C-2').
The protons of the pyridine ring (especially H-3') showing correlations to the carbonyl carbon (C-1).
Protons of the methyl group (H-4) showing a correlation to the methylene carbon (C-3).
DEPT Spectroscopy for Methyl, Methylene, and Methine Group Identification
DEPT (Distortionless Enhancement by Polarization Transfer) spectroscopy is used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups. A standard set of DEPT experiments includes DEPT-45, DEPT-90, and DEPT-135.
DEPT-45: Shows positive signals for all protonated carbons (CH, CH₂, CH₃).
DEPT-90: Shows only signals from methine (CH) groups. For this compound, this would show the signal for C-2 of the sec-butyl group and the CH carbons of the pyridine ring.
DEPT-135: Shows positive signals for methyl (CH₃) and methine (CH) groups, and negative signals for methylene (CH₂) groups. In the spectrum of this compound, C-4 and C-5 (methyls) and C-2 (methine) along with the pyridine CH carbons would appear as positive peaks, while C-3 (methylene) would appear as a negative peak. Quaternary carbons, like the carbonyl carbon (C-1) and C-2' of the pyridine ring, are not observed in DEPT spectra.
Table 2: Expected DEPT-135 Phasing for Carbons in this compound
| Carbon Type | Carbon Atom(s) | Expected Phase |
| CH₃ | C-4, C-5 | Positive |
| CH₂ | C-3 | Negative |
| CH | C-2, C-3', C-4', C-5', C-6' | Positive |
| C (quaternary) | C-1, C-2' | Absent |
Solvent Effects on NMR Spectra
The choice of solvent can have a significant effect on the chemical shifts in NMR spectra, particularly for compounds containing polar functional groups and aromatic rings like this compound. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in the chemical shifts of protons due to anisotropic effects. For instance, using benzene-d₆ as the solvent would likely cause an upfield shift (shielding) of the protons of the sec-butyl group. Protic solvents, such as methanol-d₄ or D₂O, can engage in hydrogen bonding with the nitrogen atom of the pyridine ring and the carbonyl oxygen, leading to downfield shifts of the pyridine ring protons.
Mass Spectrometry (MS) Fragmentation Analysis
Ionization Techniques and Mass Spectral Interpretation
Electron Ionization (EI) is a common technique used for the mass spectral analysis of small organic molecules like this compound. In EI-MS, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.
The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be dictated by the presence of the carbonyl group and the pyridine ring. The most characteristic fragmentation pathways for ketones are α-cleavage and McLafferty rearrangement.
α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are possible:
Loss of the sec-butyl radical, leading to the formation of the 2-pyridoyl cation (m/z 106). This is often a very prominent peak in the spectra of 2-acylpyridines.
Loss of the 2-pyridyl radical, resulting in the formation of the sec-butylacylium ion (m/z 85).
McLafferty Rearrangement: This rearrangement can occur if there is a γ-hydrogen available for transfer to the carbonyl oxygen. In this compound, a γ-hydrogen is present on the terminal methyl group of the ethyl substituent. This would lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z 123.
Other significant fragments could arise from the further fragmentation of the pyridine ring or the alkyl chain.
Table 3: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway |
| 163 | [M]⁺˙ | Molecular Ion |
| 134 | [M - C₂H₅]⁺ | Cleavage of the ethyl group |
| 123 | [M - C₃H₆]⁺˙ | McLafferty Rearrangement |
| 106 | [C₅H₄NCO]⁺ | α-Cleavage (loss of sec-butyl radical) |
| 85 | [CH₃CH₂CH(CH₃)CO]⁺ | α-Cleavage (loss of pyridyl radical) |
| 78 | [C₅H₄N]⁺ | Pyridine cation |
| 57 | [C₄H₉]⁺ | sec-Butyl cation |
Elucidation of Fragmentation Pathways
The fragmentation of this compound upon electron ionization in a mass spectrometer provides significant structural information. The process begins when a high-energy electron bombards the molecule, ejecting an electron and forming a positively charged molecular ion (M⁺•). This molecular ion is often unstable and breaks down into smaller, charged fragments and neutral radicals. The analysis of these fragments helps in deducing the original structure.
For alkyl pyridyl ketones, two primary fragmentation pathways are dominant: alpha-cleavage and the McLafferty rearrangement. youtube.com
Alpha-Cleavage: This is a common fragmentation pathway for ketones where the bond between the carbonyl carbon and an adjacent carbon (the α-carbon) is broken. libretexts.orgyoutube.comchemguide.co.uklibretexts.org In this compound, ionization is presumed to occur on the nitrogen atom of the pyridine ring or the oxygen of the carbonyl group. Alpha-cleavage can occur on either side of the carbonyl group.
Cleavage of the sec-butyl group: The bond between the carbonyl carbon and the sec-butyl group can break, leading to the loss of a sec-butyl radical (•C₄H₉). This results in the formation of a stable 2-pyridoyl cation.
Cleavage leading to loss of the pyridyl group: Alternatively, the bond between the carbonyl carbon and the pyridine ring can cleave, though this is generally less favored due to the stability of the aromatic ring.
The most probable cleavage is the one that results in the most stable carbocation. The formation of the 2-pyridoyl cation is a significant fragmentation pathway. Further fragmentation can occur from this primary ion.
McLafferty Rearrangement: This rearrangement is specific to carbonyl compounds that have a γ-hydrogen atom available on one of the alkyl chains. youtube.com this compound possesses γ-hydrogens. The rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen via a six-membered transition state. This is followed by the cleavage of the bond between the α- and β-carbons, resulting in the elimination of a neutral alkene molecule (in this case, propene) and the formation of a charged enol. youtube.com
The table below summarizes the expected major fragments for this compound in an electron ionization mass spectrum.
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formation Pathway |
| 163 | [C₁₀H₁₃NO]⁺• | Molecular Ion (M⁺•) |
| 134 | [C₉H₁₀NO]⁺ | Loss of an ethyl radical (•C₂H₅) via α-cleavage |
| 121 | [C₇H₇NO₂]⁺• | McLafferty Rearrangement product (loss of C₃H₆) |
| 106 | [C₆H₄NO]⁺ | 2-Pyridoyl cation (loss of sec-butyl radical •C₄H₉) |
| 78 | [C₅H₄N]⁺ | Pyridyl cation |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. vscht.cz The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features: the carbonyl group, the pyridine ring, and the sec-butyl group.
The most prominent feature in the IR spectrum of a ketone is the strong absorption due to the carbonyl (C=O) stretching vibration. utdallas.eduwpmucdn.comspectroscopyonline.com For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹. vscht.czspectroscopyonline.compressbooks.pub However, when the carbonyl group is conjugated with an aromatic ring, as in this compound, the C=O stretching frequency is lowered and is expected to appear in the range of 1690-1666 cm⁻¹. wpmucdn.comspectroscopyonline.com
The pyridine ring gives rise to several characteristic absorptions. These include C-H stretching vibrations for the aromatic hydrogens, which typically appear above 3000 cm⁻¹, and C=C and C=N ring stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net The aliphatic sec-butyl group will show C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹. pressbooks.pub
The following table details the expected characteristic IR absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |
| 3100 - 3000 | C-H Stretch | Pyridine Ring |
| 2975 - 2850 | C-H Stretch | sec-Butyl Group |
| ~1685 | C=O Stretch | Aromatic Ketone |
| 1600 - 1430 | C=C and C=N Ring Stretches | Pyridine Ring |
| 1465, 1380 | C-H Bend | sec-Butyl Group |
| 1300 - 1100 | C-C-C Stretch | Ketone |
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and crystal packing.
While a specific X-ray diffraction study for this compound was not found, data from closely related 2-acylpyridine derivatives can provide insight into the expected solid-state structure. For example, studies on derivatives of 2-acetylpyridine (B122185) have been reported. scielo.brresearchgate.net These studies reveal that the atoms of the carbonyl group and the pyridine ring are often coplanar to maximize conjugation. scielo.br The crystal packing is influenced by intermolecular interactions.
A study on a 2-acetylpyridine derivative revealed a monoclinic crystal system with the space group P2₁/c. scielo.br The geometry around the carbonyl carbon was found to be trigonal planar, with the sum of the bond angles being approximately 360°. scielo.br Such information is crucial for understanding the steric and electronic properties of the molecule in the solid phase.
The table below presents representative crystallographic data for a 2-acetylpyridine derivative as an example of the structural information that can be obtained. scielo.br
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | Value |
Note: Specific cell parameter values (a, b, c, β, Volume, Z) would be taken from the actual study of a specific derivative.
Computational Chemistry and Theoretical Modeling of Sec Butyl 2 Pyridyl Ketone
Quantum Chemical Calculations (DFT, HF)
Geometry Optimization and Conformational Analysis
No published data available.
Electronic Structure Analysis (HOMO-LUMO Energies)
No published data available.
Vibrational Frequency Calculations and Spectroscopic Correlation
No published data available.
Reactivity Indices and Electrostatic Potential Mapping
No published data available.
Molecular Dynamics (MD) Simulations
Conformational Flexibility and Dynamic Behavior
No published data available.
Intermolecular Interactions and Solvation Effects
The biological activity and chemical reactivity of sec-butyl 2-pyridyl ketone are significantly influenced by its interactions with its surrounding environment. Computational chemistry provides powerful tools to investigate these non-covalent interactions, such as hydrogen bonding and van der Waals forces, as well as the effects of solvation.
Intermolecular Interactions:
The molecular structure of this compound, featuring a pyridine (B92270) ring and a carbonyl group, allows for a variety of intermolecular interactions. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the oxygen atom of the carbonyl group can also participate in hydrogen bonding. Additionally, the aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems.
Computational studies on related pyridine derivatives have shown that the nature and strength of these interactions are highly dependent on the specific substituents and their positions on the pyridine ring. For instance, the presence of electron-withdrawing or electron-donating groups can modulate the electron density of the pyridine nitrogen, thereby affecting its hydrogen bonding capability. While specific studies on this compound are not prevalent, density functional theory (DFT) calculations on similar 2-acylpyridines can provide insights into the preferred geometries and energies of these interactions.
A hypothetical DFT study at the B3LYP/6-311++G(d,p) level of theory could be performed to calculate the interaction energies of this compound with various small molecules that can act as hydrogen bond donors or acceptors. The results of such a study would be invaluable in understanding its behavior in different chemical and biological environments.
Solvation Effects:
The solubility and conformational stability of this compound are governed by its interactions with solvent molecules. Solvation effects can be modeled computationally using either explicit or implicit solvent models. Explicit solvent models involve the inclusion of a number of individual solvent molecules around the solute, providing a detailed picture of the local solvent structure. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium, offering a computationally less expensive approach to estimate solvation free energies. github.io
Computational studies on the solvation of pyridine and acetone have demonstrated the importance of specific solute-solvent interactions. nih.gov For this compound, polar protic solvents like water or methanol are expected to form strong hydrogen bonds with both the pyridine nitrogen and the carbonyl oxygen. Aprotic polar solvents such as dimethyl sulfoxide (DMSO) would primarily interact with the positive end of the molecule's dipole moment. The bulky and nonpolar sec-butyl group is likely to favor interactions with nonpolar solvents.
A theoretical study employing a continuum solvation model could provide quantitative estimates of the solvation free energies of this compound in various solvents. This data is crucial for predicting its partitioning behavior between different phases and for understanding its pharmacokinetic properties.
Table 1: Hypothetical Interaction Energies of this compound with Probe Molecules (DFT B3LYP/6-311++G(d,p))
| Interacting Molecule | Interaction Type | Calculated Interaction Energy (kcal/mol) |
| Water (H₂O) | Hydrogen Bond (N···H-O) | -5.8 |
| Water (H₂O) | Hydrogen Bond (C=O···H-O) | -4.2 |
| Methanol (CH₃OH) | Hydrogen Bond (N···H-O) | -6.1 |
| Ammonia (NH₃) | Hydrogen Bond (N···H-N) | -3.5 |
| Benzene (C₆H₆) | π-π Stacking | -2.1 |
Table 2: Hypothetical Solvation Free Energies of this compound in Various Solvents (SMD Model)
| Solvent | Dielectric Constant | Solvation Free Energy (kcal/mol) |
| Water | 78.4 | -7.5 |
| Methanol | 32.6 | -6.8 |
| Acetonitrile | 36.6 | -6.2 |
| DMSO | 46.7 | -7.1 |
| Hexane | 1.88 | -2.3 |
Structure-Activity Relationship (SAR) Studies via Computational Methods
Understanding the relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry and drug design. uni-bonn.de Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a powerful framework for elucidating these relationships and for designing new molecules with improved potency and selectivity. nih.gov
For this compound and its analogs, SAR studies would aim to identify the key structural features that govern their biological activity. This involves systematically modifying the structure of the parent molecule and correlating these changes with the observed activity. Computational techniques can be employed to calculate a wide range of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties.
Key Structural Features for SAR Studies:
The Pyridine Ring: The electronic properties of the pyridine ring can be modulated by introducing substituents at different positions. The position and nature of these substituents can influence the molecule's ability to interact with biological targets. For example, electron-donating groups could enhance the basicity of the pyridine nitrogen, potentially strengthening hydrogen bond interactions.
The Ketone Moiety: The carbonyl group is a key functional group that can participate in hydrogen bonding and dipole-dipole interactions. Modifications to the ketone, such as reduction to an alcohol or conversion to an oxime, would significantly alter the molecule's interaction profile.
The sec-Butyl Group: The size, shape, and lipophilicity of the alkyl group attached to the carbonyl can influence the molecule's binding affinity and pharmacokinetic properties. The inductive effect of the sec-butyl group also plays a role in the electronic properties of the ketone. researchgate.net Varying the alkyl substituent would allow for the exploration of the steric and hydrophobic requirements of the binding site.
Computational Approaches to SAR:
A typical QSAR study would involve the following steps:
Data Set Generation: A series of analogs of this compound with known biological activities would be compiled.
Descriptor Calculation: A variety of molecular descriptors, including constitutional, topological, quantum chemical, and 3D-descriptors, would be calculated for each molecule in the dataset.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.
While no specific QSAR studies on this compound have been reported, studies on other classes of pyridyl ketones have demonstrated the utility of this approach in identifying key structural determinants of activity. acs.org
Table 3: Hypothetical Dataset for a QSAR Study of this compound Analogs
| Compound | R1 (at Pyridine) | R2 (Alkyl Group) | Log(1/IC50) |
| 1 | H | sec-Butyl | 5.2 |
| 2 | 4-Me | sec-Butyl | 5.5 |
| 3 | 4-Cl | sec-Butyl | 5.8 |
| 4 | 4-OMe | sec-Butyl | 5.3 |
| 5 | H | iso-Propyl | 5.0 |
| 6 | H | tert-Butyl | 4.8 |
| 7 | H | n-Butyl | 5.1 |
Theoretical Evaluation of Reaction Mechanisms and Transition States
Computational chemistry offers a powerful lens through which to investigate the detailed mechanisms of chemical reactions, providing insights into the energetics and geometries of reactants, products, and the transition states that connect them. For this compound, theoretical methods can be applied to explore a variety of reactions, including nucleophilic additions to the carbonyl group and reactions involving the pyridine ring.
Nucleophilic Addition to the Carbonyl Group:
The carbonyl group of this compound is an electrophilic center and is susceptible to attack by nucleophiles. A classic example is the Grignard reaction, where an organomagnesium halide adds to the ketone to form a tertiary alcohol after acidic workup. organic-chemistry.orgmasterorganicchemistry.compressbooks.pub
Density functional theory (DFT) calculations can be employed to model the reaction pathway of, for example, the addition of methylmagnesium bromide to this compound. These calculations can elucidate the structure of the transition state and determine the activation energy of the reaction. The mechanism is generally thought to proceed through a nucleophilic addition, though for sterically hindered ketones, a single electron transfer (SET) mechanism may be operative. organic-chemistry.org Computational studies can help to distinguish between these potential pathways.
Transfer Hydrogenation of the Ketone:
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. Transfer hydrogenation, often catalyzed by transition metal complexes, provides a milder alternative to traditional reducing agents. Computational studies on the transfer hydrogenation of ketones mediated by iron(II) and nickel(II) complexes with pyridine-containing ligands have provided detailed mechanistic insights.
A theoretical investigation of the transfer hydrogenation of this compound could involve modeling the catalytic cycle, including the formation of the catalyst-substrate complex, the hydride transfer step, and the release of the alcohol product. Such studies can help to understand the role of the catalyst and the factors that control the stereoselectivity of the reaction.
Table 4: Hypothetical Calculated Activation Energies for the Reaction of this compound with Methylmagnesium Bromide (DFT B3LYP/6-31G(d))
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Step 1 | Coordination of Mg to Carbonyl Oxygen | -8.2 |
| Step 2 | Nucleophilic Attack of Methyl Group (Transition State) | 12.5 |
| Step 3 | Formation of Alkoxide Intermediate | -25.7 |
Table 5: Hypothetical Relative Energies for a Catalytic Transfer Hydrogenation Cycle of this compound (DFT Calculation)
| Species | Description | Relative Energy (kcal/mol) |
| Catalyst + Substrate | Separated Reactants | 0.0 |
| Catalyst-Substrate Complex | Pre-reaction Complex | -3.5 |
| Transition State | Hydride Transfer | 18.2 |
| Catalyst-Product Complex | Post-reaction Complex | -15.1 |
| Catalyst + Product | Separated Products | -12.0 |
Applications in Advanced Organic Synthesis and Material Science
Role as Synthetic Intermediates in Complex Molecule Construction
sec-Butyl 2-pyridyl ketone serves as a crucial intermediate in the synthesis of complex organic molecules. The presence of the pyridyl nitrogen and the carbonyl group provides multiple reaction sites for elaboration and functionalization. The ketone functionality can undergo a wide range of classical transformations, including reduction to the corresponding alcohol, olefination reactions to introduce carbon-carbon double bonds, and addition of various nucleophiles to construct new stereocenters.
Furthermore, the pyridine (B92270) ring can direct reactions to specific positions and can be activated or functionalized through various methods. This dual reactivity makes this compound a valuable linchpin in multi-step synthetic sequences, allowing for the convergent assembly of intricate molecular frameworks. For instance, the pyridyl moiety can act as a directing group in metal-catalyzed C-H activation reactions, enabling the functionalization of otherwise unreactive positions.
Building Blocks for Heterocyclic Scaffolds
Nitrogen-containing heterocyclic scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a valuable precursor for the synthesis of a variety of these important structures. The combination of the pyridine ring and the ketone allows for the construction of fused heterocyclic systems through intramolecular cyclization reactions.
For example, condensation of this compound with various binucleophiles can lead to the formation of diverse heterocyclic rings. Reactions with hydrazines can yield pyridazines or pyrazoles, while reaction with hydroxylamine can produce oxazines. The sec-butyl group can influence the regioselectivity of these cyclization reactions and impact the properties of the resulting heterocyclic products.
Applications in Natural Product Synthesis
The synthesis of natural products often requires the strategic use of versatile building blocks to construct complex and stereochemically rich structures. While direct and extensive applications of this compound in the total synthesis of specific natural products are not widely documented, its structural motifs are present in various classes of alkaloids and other bioactive natural products.
The pyridyl ketone unit is a key component of many natural products, and synthetic strategies often involve the introduction of such a moiety. The principles of reactivity and the synthetic transformations applicable to this compound are therefore relevant to the broader field of natural product synthesis. For instance, the development of methods for the asymmetric reduction of the ketone or the diastereoselective addition of nucleophiles can be applied to the synthesis of chiral intermediates for natural product targets.
Green Chemistry Applications
In recent years, there has been a significant drive towards the development of more environmentally benign synthetic methods. Photochemical and electrochemical transformations are key areas of green chemistry as they often proceed under mild conditions and can avoid the use of stoichiometric and hazardous reagents.
Photochemical Transformations
The photochemical behavior of pyridyl ketones has been a subject of interest. Upon absorption of light, the ketone can be excited to a higher energy state, leading to various photochemical reactions. These can include intramolecular hydrogen abstraction (Norrish Type II reaction) if a suitable hydrogen donor is present in the molecule, or intermolecular reactions with other substrates. While specific studies on the photochemistry of this compound are limited, the general principles of aromatic ketone photochemistry suggest its potential for use in light-induced synthetic transformations.
Electrochemical Synthesis
Electrochemical methods offer a powerful tool for organic synthesis, allowing for oxidations and reductions to be carried out with high selectivity and control. The carbonyl group of this compound can be electrochemically reduced to the corresponding alcohol or pinacol (B44631). The pyridine ring can also participate in electrochemical processes. The development of electrochemical methods for the functionalization of this compound could provide sustainable and efficient routes to a variety of derivatives.
Derivatization for Functional Materials
The modification of organic molecules to create functional materials with specific optical, electronic, or sensory properties is a rapidly growing field. The derivatization of this compound offers opportunities for the development of new functional materials.
The pyridine nitrogen can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers. The properties of these materials, such as their porosity, luminescence, or catalytic activity, can be tuned by the nature of the metal and the organic ligand. The sec-butyl group can influence the packing and dimensionality of these coordination networks. Furthermore, the ketone functionality can be transformed into other functional groups, such as polymers or fluorescent dyes, to create materials with tailored properties for applications in sensing, electronics, or photonics.
Q & A
Q. What are the best practices for reporting synthetic procedures and spectral data in publications?
- Methodological Answer :
- Detailed Protocols : Include catalyst loading, reaction time, and purification steps to ensure reproducibility .
- Supporting Information : Provide raw spectral data (e.g., NMR, HRMS) in supplemental files .
- Ethical Compliance : Disclose safety protocols (e.g., fume hood use, waste disposal) for hazardous steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
